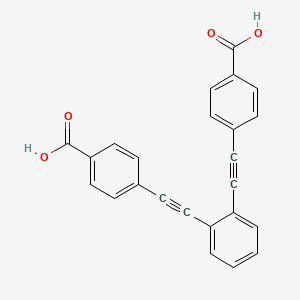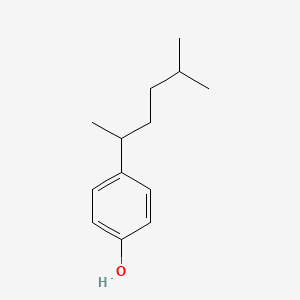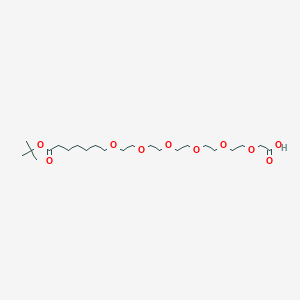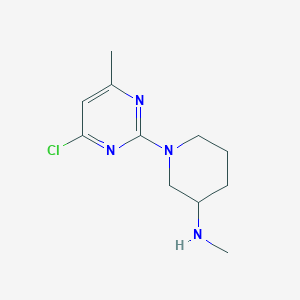
2,7-Naphthyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthalene ring system in which two nitrogen atoms replace two carbon atoms at positions 2 and 7 The presence of a hydroxyl group at position 4 further distinguishes this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthyridin-4-ol can be achieved through several methods. One common approach involves the condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) and diethylamine (Et2NH). This reaction proceeds through hydroamination of the terminal alkyne followed by Friedländer condensation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the naphthyridine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are used.
Major Products: The major products formed from these reactions include various substituted naphthyridines, ketones, aldehydes, and reduced derivatives.
Aplicaciones Científicas De Investigación
2,7-Naphthyridin-4-ol has a wide range of applications in scientific research:
Mecanismo De Acción
2,7-Naphthyridin-4-ol can be compared with other naphthyridine derivatives such as 1,5-naphthyridine, 1,6-naphthyridine, and 1,8-naphthyridine. While all these compounds share a similar core structure, the position of nitrogen atoms and functional groups imparts unique chemical and biological properties to each derivative . For example, 1,8-naphthyridine derivatives are known for their photochemical properties and use in dye-sensitized solar cells .
Comparación Con Compuestos Similares
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,8-Naphthyridine
Propiedades
Número CAS |
1309379-53-0 |
|---|---|
Fórmula molecular |
C8H6N2O |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
2,7-naphthyridin-4-ol |
InChI |
InChI=1S/C8H6N2O/c11-8-5-10-4-6-3-9-2-1-7(6)8/h1-5,11H |
Clave InChI |
DVEOWVIQYREKRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=CN=CC(=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)
![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)
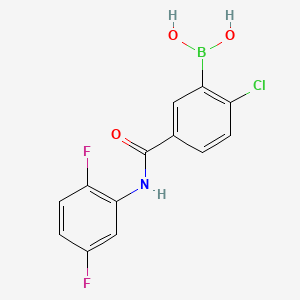
![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)
![2-Bromo-4,5-dimethylbenzo[d]thiazole](/img/structure/B12838809.png)
